molecular formula C12H13N3O3 B14907054 5-((1h-Indazol-6-yl)amino)-5-oxopentanoic acid

5-((1h-Indazol-6-yl)amino)-5-oxopentanoic acid

Cat. No.: B14907054
M. Wt: 247.25 g/mol
InChI Key: XRNSLQUWCUHZRN-UHFFFAOYSA-N
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Description

5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid typically involves the formation of the indazole core followed by functionalization at the 6-position. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring . The subsequent introduction of the amino and oxopentanoic acid groups can be achieved through various organic reactions, including amination and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole core . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The indazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The indazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-(1H-indazol-6-ylamino)-5-oxopentanoic acid

InChI

InChI=1S/C12H13N3O3/c16-11(2-1-3-12(17)18)14-9-5-4-8-7-13-15-10(8)6-9/h4-7H,1-3H2,(H,13,15)(H,14,16)(H,17,18)

InChI Key

XRNSLQUWCUHZRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCCC(=O)O)NN=C2

Origin of Product

United States

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